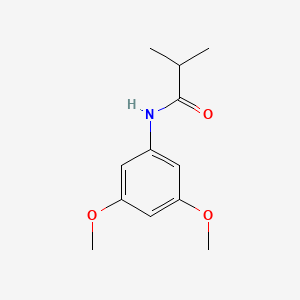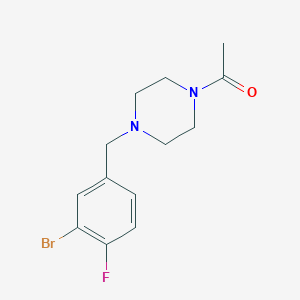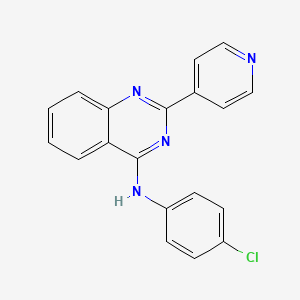
N-(3,5-dimethoxyphenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-2-methylpropanamide, also known as DOM or STP, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized by Alexander Shulgin in 1963 and has since been used in scientific research to study its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-methylpropanamide involves its binding to the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways and the modulation of neurotransmitter release. This results in altered mood, perception, and cognition. It also has effects on other receptors, including the dopamine D2 receptor and the alpha-1 adrenergic receptor.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-2-methylpropanamide has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also has effects on the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-(3,5-dimethoxyphenyl)-2-methylpropanamide in scientific research has several advantages, including its potency and selectivity for the 5-HT2A receptor. However, it also has limitations, including its potential for abuse and its effects on other receptors, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on N-(3,5-dimethoxyphenyl)-2-methylpropanamide, including the development of more selective agonists for the 5-HT2A receptor, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in the treatment of psychiatric disorders.
Conclusion:
In conclusion, N-(3,5-dimethoxyphenyl)-2-methylpropanamide, or N-(3,5-dimethoxyphenyl)-2-methylpropanamide, is a synthetic compound that has been used in scientific research to study its mechanism of action and physiological effects. While it has several advantages for research, including its potency and selectivity, it also has limitations, including its potential for abuse. Future research directions include the development of more selective agonists and the investigation of its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethoxyphenyl)-2-methylpropanamide involves several steps, including the conversion of 3,5-dimethoxybenzaldehyde to 3,5-dimethoxyphenyl-2-nitropropene, followed by reduction with sodium borohydride to yield 3,5-dimethoxyphenyl-2-nitropropane. This compound is then reacted with methylamine to form N-(3,5-dimethoxyphenyl)-2-methylpropanamide.
Applications De Recherche Scientifique
N-(3,5-dimethoxyphenyl)-2-methylpropanamide has been used in scientific research to study its effects on the central nervous system. Studies have shown that it acts as a potent agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It has also been shown to have affinity for other receptors, including the dopamine D2 receptor and the alpha-1 adrenergic receptor.
Propriétés
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(2)12(14)13-9-5-10(15-3)7-11(6-9)16-4/h5-8H,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIISMMJDFUKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24788584 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5779813.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5779815.png)

![1-(2-methoxyphenyl)-4-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5779831.png)
![7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5779838.png)


![1-benzyl-4-[(4-fluorophenyl)carbonothioyl]piperazine](/img/structure/B5779856.png)
![2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779863.png)
![N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5779871.png)
![N-(2-{[2-(2-nitrophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5779874.png)


